![molecular formula C21H28O6 B14494459 1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene CAS No. 65545-78-0](/img/structure/B14494459.png)
1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene is a complex organic compound characterized by its multiple ether linkages and aromatic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene typically involves the stepwise etherification of phenol derivatives. The process begins with the reaction of phenol with ethylene oxide to form 2-phenoxyethanol. This intermediate is then subjected to further etherification with ethylene glycol derivatives under controlled conditions to achieve the desired compound. The reaction conditions often include the use of a base catalyst such as potassium hydroxide and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
化学反応の分析
Types of Reactions: 1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic and quinone derivatives.
Reduction: Reduction reactions can convert the ether linkages to alcohol groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride and conditions such as elevated temperatures.
Major Products Formed:
Oxidation: Phenolic and quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, halogen, and other substituted aromatic compounds.
科学的研究の応用
1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
作用機序
The mechanism of action of 1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene involves its interaction with various molecular targets. The compound’s ether linkages and aromatic structure allow it to interact with biological membranes and proteins, potentially disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through oxidative stress and membrane disruption.
類似化合物との比較
- 2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
- 1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane
- Benzene, 1-methoxy-2-(methylthio)-
- Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-
Comparison: 1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene is unique due to its extended ether chain and phenoxy group, which confer distinct chemical and physical properties. Compared to similar compounds, it has higher molecular weight and increased hydrophobicity, making it suitable for specific applications in organic synthesis and material science.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
65545-78-0 |
|---|---|
分子式 |
C21H28O6 |
分子量 |
376.4 g/mol |
IUPAC名 |
1-methoxy-2-[2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C21H28O6/c1-22-20-9-5-6-10-21(20)27-18-16-25-14-12-23-11-13-24-15-17-26-19-7-3-2-4-8-19/h2-10H,11-18H2,1H3 |
InChIキー |
YKOIHNCIYJHUKC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1OCCOCCOCCOCCOC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


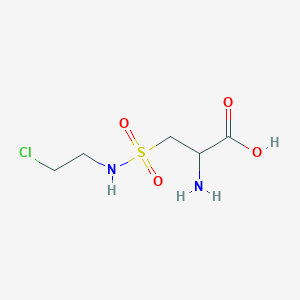
![3-[(2-Octyldodecyl)oxy]propane-1,2-diol](/img/structure/B14494383.png)
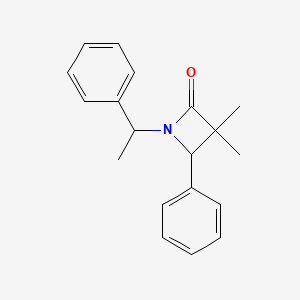
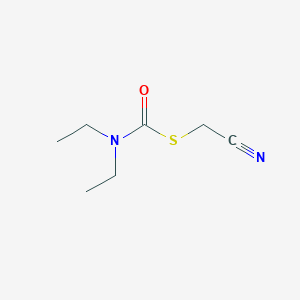
![2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B14494423.png)
![1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane](/img/structure/B14494430.png)
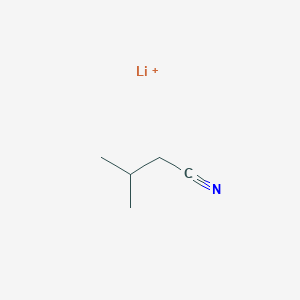
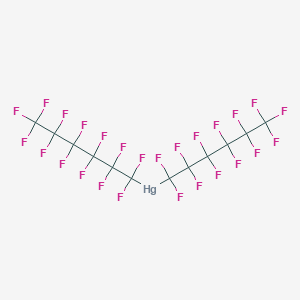

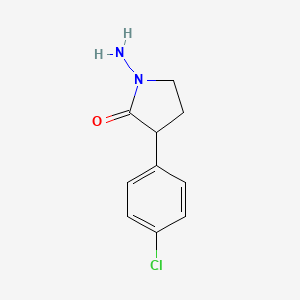
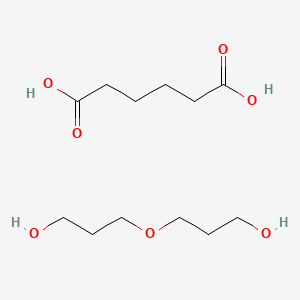
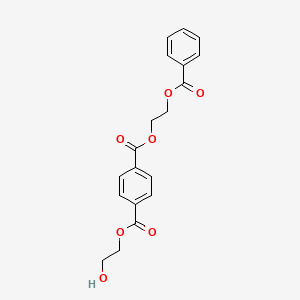
![N-{[(3,4-Dimethoxyphenyl)sulfanyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B14494456.png)

